1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(2-bromopyridin-3-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPBPKLLFLQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(N=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
Method Overview:
A common route begins with the bromination of 3-pyridylcyclohexanol or related pyridine precursors, typically employing brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Brominating agents: Bromine (Br₂) or NBS
- Solvents: Acetic acid, dichloromethane, or carbon tetrachloride
- Temperature: Typically 0°C to room temperature to control regioselectivity
- Catalysts: None or radical initiators like AIBN for specific radical bromination
Reaction Pathway:
The pyridine ring undergoes electrophilic substitution at the 2-position relative to the nitrogen atom, yielding 2-bromopyridine derivatives. Subsequent coupling with cyclohexanol derivatives can then be performed via nucleophilic substitution or cross-coupling reactions.
- A study reports bromination of 2,6-dibromopyridine to selectively obtain 2-bromopyridine-3-carbaldehyde intermediates, which can be further functionalized.
- Bromination at the 2-position is favored due to the electron-withdrawing nature of the nitrogen atom, directing electrophilic attack accordingly.
Nucleophilic Substitution on Pyridine Derivatives
Method Overview:
This involves substituting the bromine atom with nucleophiles, such as hydroxide, to introduce the hydroxyl group at the cyclohexan-1-ol position, or coupling with cyclohexanone derivatives.
- Reagents: Sodium hydroxide or potassium tert-butoxide
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (80–120°C) for efficient substitution
- Nucleophilic substitution of bromine with hydroxide in pyridine rings has been achieved under these conditions, leading to hydroxypyridine intermediates.
- These intermediates can then undergo further cyclization or reduction to form the target cyclohexanol derivative.
Cross-Coupling Reactions for Structural Diversification
Method Overview:
Palladium-catalyzed Suzuki-Miyaura coupling reactions are employed to attach the cyclohexan-1-ol moiety to the bromopyridine core.
- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Reagents: Boronic acids or esters of cyclohexanol derivatives
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Toluene, dioxane, or ethanol
- Temperature: 80–110°C
- Studies demonstrate successful coupling of 2-bromopyridine derivatives with cyclohexan-1-ol boronic acids, yielding the desired compound with high efficiency.
- Purification typically involves silica gel chromatography, with yields ranging from 70% to 90%.
Hydroxyl Group Introduction:
If not directly introduced during coupling, the hydroxyl group can be added via oxidation of cyclohexene or cyclohexane derivatives using oxidants like potassium permanganate or chromium trioxide, under controlled conditions to prevent over-oxidation.
- Recrystallization from suitable solvents such as ethanol or ethyl acetate
- Column chromatography using silica gel with solvent systems like cyclohexane/ethyl acetate (9:1) or pentane/EtOAc (10:1)
- Confirmatory analysis via NMR, IR, and mass spectrometry
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The bromination step is critical for regioselectivity, favoring substitution at the 2-position of pyridine due to electronic effects.
- Cross-coupling reactions have proven highly efficient for attaching the cyclohexanol moiety, with the choice of boronic acid derivatives influencing the final structure.
- Oxidation and reduction steps are used for fine-tuning the oxidation state of the hydroxyl group and aromatic moiety.
- Industrial synthesis emphasizes continuous flow reactors and advanced purification techniques to ensure high purity and yield, especially at scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 1-(2-Pyridyl)cyclohexanone.
Reduction: 1-(2-Pyridyl)cyclohexanol.
Substitution: 1-(2-Azidopyridin-3-yl)cyclohexan-1-ol.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol has the molecular formula CHBrN O and features a cyclohexanol structure substituted with a bromopyridine moiety. Its structural characteristics include:
- Molecular Weight : 244.14 g/mol
- SMILES Notation : C1CCC(CC1)(C2=C(N=CC=C2)Br)O
- InChI Key : SRFPBPKLLFLQEN-UHFFFAOYSA
Anticancer Activity
Recent studies have indicated that compounds related to bromopyridine derivatives exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
A study demonstrated that bromopyridine derivatives could effectively inhibit cell proliferation in cancer models, showing promising results in terms of IC values against cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxicity of related compounds:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 29.10 ± 0.18 |
| Compound B | HeLa | 32.84 ± 0.02 |
| Compound C | Jurkat | 41.07 ± 0.11 |
These findings suggest that the presence of the bromopyridine moiety enhances the anticancer activity of cyclohexanol derivatives.
GPCR Modulation
The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. Research indicates that compounds with similar structures can act as allosteric modulators, providing new avenues for treatment strategies in neurobiology .
Organic Synthesis Applications
This compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as:
- Esterification Reactions : Utilizing its hydroxyl group to form esters with various acids.
Case Study: Selective Etherification
A notable study explored the selective etherification of bromopyridine derivatives using base-catalyzed methods. The compound was involved in reactions yielding specific ethers with high selectivity ratios, demonstrating its utility in synthetic organic chemistry.
| Reaction Conditions | Yield (%) | Selectivity Ratio (Product A:Product B) |
|---|---|---|
| KOH, DMAc, 80°C | 83% | 11.9:1 |
| KOH, DMAc, 80°C | 57% | 8.6:1 |
This data illustrates the compound's effectiveness in promoting desired chemical transformations under controlled conditions.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
- Structure: Cyclohexanol fused to a dimethylamino-methoxyphenyl ethyl chain.
- Molecular Weight: ~277.4 g/mol (calculated from C₁₉H₂₇NO₂).
- Pharmacology: Approved antidepressant; inhibits serotonin/norepinephrine reuptake. The polar methoxyphenyl and dimethylamino groups enhance blood-brain barrier penetration, unlike the bromopyridinyl group in the target compound, which may reduce CNS activity due to increased hydrophilicity .
TDO2 Inhibitor (1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol)
- Structure: Cyclohexanol with a 6-chloroindazole substituent.
- Molecular Weight : 250.45 g/mol (C₁₃H₁₅ClN₂O).
- Activity : Inhibits tryptophan 2,3-dioxygenase (TDO2) via 3D shape complementarity. The indazole ring provides π-π stacking and hydrogen-bonding interactions, while the chloro substituent enhances binding affinity compared to bromine in the target compound .
Cyclohexanols with Aliphatic Substituents
(Bromomethyl)cyclohexane
(R)-1-(Buta-1,2-dien-1-yl)cyclohexan-1-ol
- Structure: Cyclohexanol with an allene chain.
- Synthesis : Produced via copper hydride-catalyzed enantioselective synthesis. The allene group introduces strain and reactivity, enabling applications in asymmetric catalysis, unlike the bromopyridinyl group’s stability .
Impact of Substituents on Physicochemical Properties
- Polarity : Bromopyridinyl and chloroindazole substituents increase polarity (logP ~1.5–2.5), whereas aliphatic chains (e.g., allene) reduce it (logP >3).
- Solubility: Hydroxyl and aromatic groups enhance water solubility (e.g., Venlafaxine: ~572 mg/L) compared to non-polar derivatives like (Bromomethyl)cyclohexane .
- Synthetic Utility : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chloroindazole in 9R9 supports nucleophilic substitution .
Notes
- Data Gaps: Limited pharmacological data for this compound necessitates further studies on its bioactivity.
- Contradictions : While bromine’s steric bulk may hinder enzyme binding in some contexts (vs. chlorine in 9R9), its electronegativity could enhance interactions in others .
- Structural Diversity : Substituent choice (heterocyclic vs. aliphatic) dictates application scope, from CNS drugs to synthetic intermediates .
Biological Activity
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the modulation of key signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in managing inflammatory diseases.
Case Study 3: Cancer Cell Apoptosis
In vitro assays on MCF-7 breast cancer cells revealed that exposure to varying concentrations of this compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the common synthetic routes for 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Cyclohexanol Functionalization: Reacting cyclohexanone derivatives with 2-bromo-3-pyridinylmagnesium bromide under Grignard conditions, followed by bromination at the pyridine ring .
- Catalytic Cyclization: Use of transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to attach the bromopyridine moiety to the cyclohexanol scaffold. Optimization includes controlling temperature (60–100°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity. Yields range from 50–90%, depending on steric hindrance and intermediates’ stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identifies cyclohexanol protons (δ 1.2–2.1 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm). The hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity between the cyclohexane and pyridine rings .
- X-ray Crystallography: SHELX software refines crystal structures, confirming bond angles, torsion angles, and spatial arrangement. For example, the bromine atom’s position on pyridine is validated via Fourier difference maps .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (C₁₁H₁₄BrNO: calc. 255.02, obs. 255.01) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking Workflow:
- Target Selection: Choose enzymes (e.g., kinases or oxidases) based on structural homology to known targets.
- Ligand Preparation: Generate 3D conformers of derivatives using software like Open Babel.
- Docking Simulations (AutoDock Vina): Assess binding affinities (ΔG values) to active sites. For example, re-docking studies with TDO2 inhibitors achieved RMSD < 0.6 Å, validating pose accuracy .
- SAR Analysis: Correlate substituent effects (e.g., bromine position) with binding scores to prioritize synthesis .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?
Methodological Answer:
Q. In SAR studies, how do structural modifications influence the compound’s properties?
Methodological Answer:
| Modification | Impact on Properties | Evidence |
|---|---|---|
| Bromine → Chlorine | Reduced steric bulk; altered halogen bonding | |
| Cyclohexane → Cyclopropane | Increased ring strain; enhanced reactivity | |
| Hydroxyl → Methoxy | Improved lipophilicity (LogP +0.5); reduced H-bonding |
- Experimental Validation:
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ shifts .
- Thermodynamic Studies: Measure solubility (HPLC) and melting points to assess crystallinity trends .
Data Contradiction Analysis
Example Scenario: Discrepancy in hydroxyl pKa values from potentiometric vs. computational methods.
- Resolution:
- Potentiometric Titration: Conduct in aqueous and non-aqueous solvents to isolate solvent effects.
- QM/MM Simulations: Calculate solvation-free energies (e.g., using COSMO-RS) to reconcile computational and experimental pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
